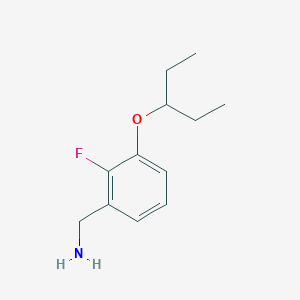
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a pentan-3-yloxy group attached to a phenyl ring, with a methanamine group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine typically involves multiple steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Ether Formation: The pentan-3-yloxy group is introduced via an etherification reaction, often using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the fluorine atom may enhance the compound’s binding affinity and selectivity. The pentan-3-yloxy group can influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine: This compound features a trifluoromethyl group instead of a pentan-3-yloxy group, which can significantly alter its chemical properties and applications.
(3-Fluoro-2-(propan-2-yloxy)phenyl)methanamine: The propan-2-yloxy group in this compound makes it structurally similar but with different steric and electronic effects.
Uniqueness
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the pentan-3-yloxy group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C12H18FNO |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
(2-fluoro-3-pentan-3-yloxyphenyl)methanamine |
InChI |
InChI=1S/C12H18FNO/c1-3-10(4-2)15-11-7-5-6-9(8-14)12(11)13/h5-7,10H,3-4,8,14H2,1-2H3 |
InChI-Schlüssel |
PPZMXQBXRRLVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC1=CC=CC(=C1F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


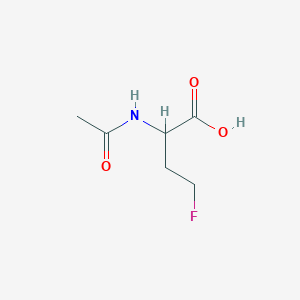

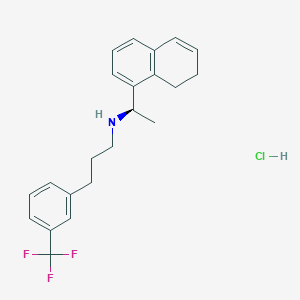
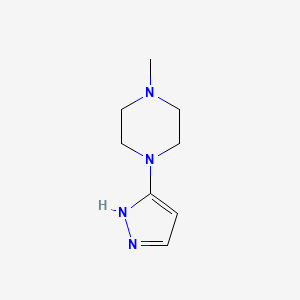
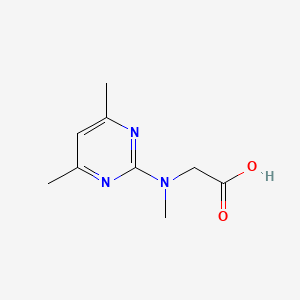
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
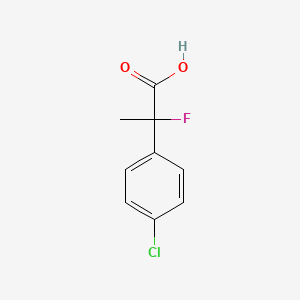
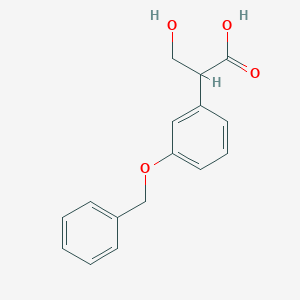
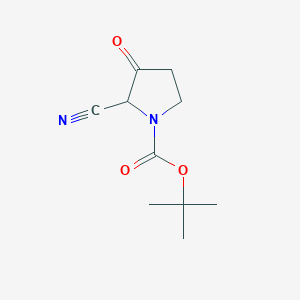


![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)


